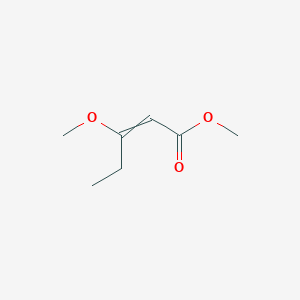
Methyl 3-methoxypent-2-enoate
Descripción general
Descripción
“Methyl 3-methoxypent-2-enoate” is a chemical compound with the molecular formula C7H12O3 . It is also known as "(Z)-Methyl 3-methoxypent-2-enoate" . The molecular weight of this compound is 144.17 g/mol .
Molecular Structure Analysis
“Methyl 3-methoxypent-2-enoate” has a molecular structure represented by the formula C7H12O3 . The structure determination of small molecule compounds can be performed using techniques such as 3D electron diffraction .
Physical And Chemical Properties Analysis
“Methyl 3-methoxypent-2-enoate” is a chemical compound with the molecular formula C7H12O3 and a molecular weight of 144.17 g/mol . Additional physical and chemical properties such as melting point, boiling point, solubility, and stability were not found in the search results.
Aplicaciones Científicas De Investigación
Use in Surfactant Synthesis
“Methyl 3-methoxypent-2-enoate” can be used in the synthesis of environmentally friendly anionic surfactants . These surfactants, known as fatty acid methyl ester sulfonates (MES), are prepared by esterification of waste cooking oil, a low-cost raw material, followed by sulfonation with chlorosulfonic acid . MES has excellent surface-activity and self-assembly behavior, making it widely used in the chemical industry .
Use in Detergent Production
MES, synthesized from “Methyl 3-methoxypent-2-enoate”, finds wider application as a phosphide-free detergent . It exhibits excellent water solubility and water hardness stability, low viscosity, good wetting power, and is non-toxic . It also presents good biodegradability, making it an eco-friendly option for detergent production .
Use in Oil/Water Emulsion Formation
The hydrophile-lipophile balance value of MES indicates that it can form oil/water emulsions . This property is useful in various applications, including food processing, cosmetics, pharmaceuticals, and petroleum recovery .
Use in Adsorption Efficiency
MES demonstrates the same adsorption efficiency, yielding a p C20 value of 3.22, and similar foam stability . This makes it useful in applications where adsorption and foam stability are important, such as in wastewater treatment and enhanced oil recovery .
Use in Solubilization Capacity
MES shows a considerable solubilization capacity towards polycyclic aromatic hydrocarbon . The molar solubilization ratios to pyrene, phenanthrene, and acenaphthene in a 30 mmol/L solution are 1.22 × 10 −3, 2.67 × 10 −3, and 3.81 × 10 −3, respectively . This property is beneficial in environmental remediation, particularly in the removal of hydrocarbon pollutants .
Use in Selective Hydrogenation
“Methyl 3-methoxypent-2-enoate” can be used in the selective hydrogenation of 2-methyl-3-butyn-2-ol . The catalytic parameters depend on the adsorption properties and activity of PdZn and Pd(0) active centers . This application is particularly relevant in fine organic synthesis and pharmaceutical production .
Propiedades
IUPAC Name |
methyl 3-methoxypent-2-enoate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H12O3/c1-4-6(9-2)5-7(8)10-3/h5H,4H2,1-3H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IRRQVKLYAFXAKM-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC(=CC(=O)OC)OC | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H12O3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30363534 | |
| Record name | Methyl 3-methoxypent-2-enoate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30363534 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
144.17 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
104065-67-0 | |
| Record name | Methyl 3-methoxypent-2-enoate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30363534 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods
Procedure details





Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

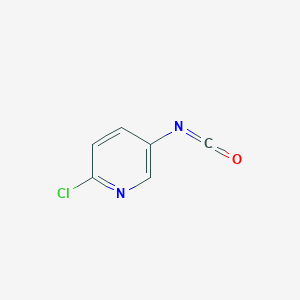
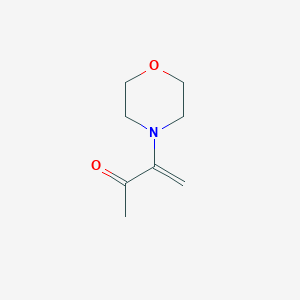
![1,8-Diethyl-1,3,4,9-tetrahydro-6-hydroxypyrano[3,4-b]indole-1-acetic Acid Methyl Ester](/img/structure/B55595.png)


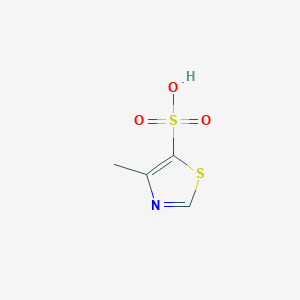
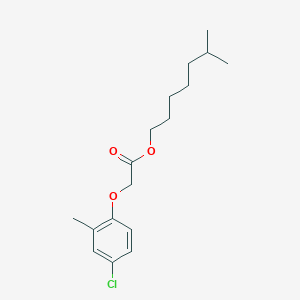

![1-[(2R)-2-(2-Hydroxyethyl)piperidin-1-YL]ethanone](/img/structure/B55609.png)
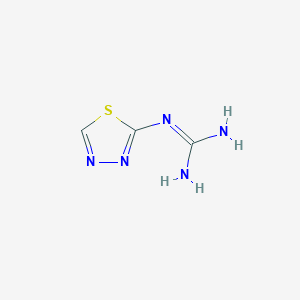
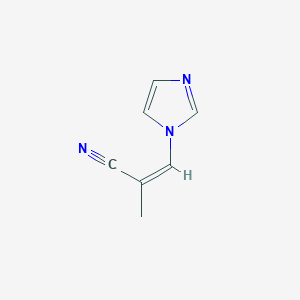
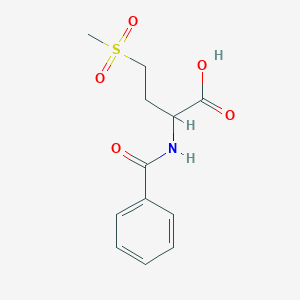
![2-Chloro-6,7,8,9-tetrahydrothiazolo[4,5-h]isoquinoline](/img/structure/B55616.png)
